三氯(五甲基环戊二烯基)钛(IV)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

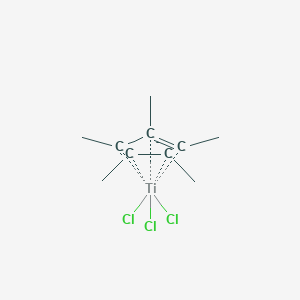

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is an organotitanium compound with the formula CpTiCl3 (Cp = C5(CH3)5). It is an orange solid . The compound adopts a piano stool geometry . It is used as a catalyst for transesterification reactions and styrene polymerization .

Synthesis Analysis

An early synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) involves the combination of lithium pentamethylcyclopentadienide and titanium tetrachloride .Molecular Structure Analysis

The molecular formula of Trichloro(pentamethylcyclopentadienyl)titanium(IV) is C10H15Cl3Ti . The compound adopts a piano stool geometry .Chemical Reactions Analysis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is used as a catalyst for transesterification reactions and styrene polymerization . The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1) .Physical And Chemical Properties Analysis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) has a molecular weight of 289.45 g/mol . It is an orange solid .科学研究应用

Catalyst for Organic Synthesis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is widely used as a catalyst in organic synthesis . It plays a crucial role in accelerating various chemical reactions, enhancing the efficiency and selectivity of the reactions .

Olefin Polymerization

This compound is often used in olefin polymerization . It helps in the formation of polymers from olefins, which are hydrocarbons with one or more carbon-carbon double bonds .

Olefin Cyclization

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is also used in olefin cyclization . This process involves the transformation of linear olefins into cyclic compounds, which are essential in the production of various pharmaceuticals and fine chemicals .

Olefin Insertion Reactions

This titanium compound is used in olefin insertion reactions . These reactions involve the insertion of an olefin into a metal-carbon bond, which is a key step in many synthetic procedures .

Asymmetric Synthesis

Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be used in asymmetric synthesis . This process is crucial in the production of enantiomerically pure compounds, which are important in the pharmaceutical industry .

Ceramic Structures

The compound is extremely stable and typically insoluble in aqueous solutions (water), making it useful in ceramic structures . These structures range from simple clay bowls to advanced electronics .

Aerospace Applications

Due to its stability and light weight, Trichloro(pentamethylcyclopentadienyl)titanium(IV) is used in aerospace applications . It is used in the production of lightweight structural components .

Fuel Cells

This compound exhibits ionic conductivity, making it useful in electrochemical applications such as fuel cells . In fuel cells, it helps in the conduction of ions from one electrode to another .

作用机制

Target of Action

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.

Mode of Action

As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .

Biochemical Pathways

Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .

Pharmacokinetics

It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .

Result of Action

The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .

Action Environment

The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .

安全和危害

未来方向

The reaction of pentamethylcyclopentadienyl titanium trichloride (Cp*TiCl3) with lithium N, N -bis {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}amide resulted in the formation of chlorido [η 3 - N- {6- [2- (diethylboryl)phenyl]pyridyl-2-yl}- N- (6-C 6 H 4)pyrid-2-yl)amido]pentamethylcyclopentadienyltitanium (Ti-1). This novel pentamethylcyclopentadienyl titanium (IV) amido alkyl complex has shown propensity to homo- and copolymerize ethylene with cyclic olefins such as cyclopentene or norborn-2-ene .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be achieved through the reaction of pentamethylcyclopentadiene with titanium tetrachloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Pentamethylcyclopentadiene", "Titanium tetrachloride", "Lewis acid catalyst" ], "Reaction": [ "Add pentamethylcyclopentadiene to a flask", "Add titanium tetrachloride to the flask", "Add a Lewis acid catalyst to the flask", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Evaporate the solvent to obtain the product Trichloro(pentamethylcyclopentadienyl)titanium(IV)" ] } | |

CAS 编号 |

12129-06-5 |

产品名称 |

Trichloro(pentamethylcyclopentadienyl)titanium(IV) |

分子式 |

C10H15Cl3Ti- |

分子量 |

289.4 g/mol |

IUPAC 名称 |

1,2,3,4,5-pentamethylcyclopenta-1,3-diene;trichlorotitanium |

InChI |

InChI=1S/C10H15.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H;/q-1;;;;+3/p-3 |

InChI 键 |

IPRROFRGPQGDOX-UHFFFAOYSA-K |

SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

规范 SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。